molecular formula C14H18N6O2 B2468074 (E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919027-31-9

(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2468074
CAS No.: 919027-31-9
M. Wt: 302.338
InChI Key: CLLMMEQDBCAATN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C14H18N6O2 and its molecular weight is 302.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the triazino-purine family and is characterized by a unique structure that may influence its biological activity. The following table summarizes its key structural features:

FeatureDescription
IUPAC NameThis compound
Molecular FormulaC13H16N4O2
Molecular Weight248.29 g/mol
Structural CharacteristicsContains a triazine ring and a purine base

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar triazino derivatives. For instance, compounds with related structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving membrane disruption and inhibition of cell wall synthesis .

Anticancer Properties

Triazino derivatives are also being explored for their anticancer properties. Research indicates that modifications in the triazine ring can enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting proliferation. One study reported that derivatives exhibited significant activity against human adenocarcinoma cells .

The biological activity of this compound may involve:

  • Inhibition of DNA/RNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.
  • Cellular signaling modulation : Potential interaction with specific receptors or enzymes involved in cellular signaling pathways.

Case Studies

In a notable study involving structural analogs of this compound:

  • Study Design : A series of synthesized triazino derivatives were tested for their antibacterial and anticancer activities.
  • Results : Certain derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines and showed promising antibacterial activity against resistant strains.

Properties

IUPAC Name

7-[(E)-but-2-enyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-5-6-7-19-12(21)10-11(17(3)14(19)22)15-13-18(4)16-9(2)8-20(10)13/h5-6H,7-8H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLMMEQDBCAATN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.